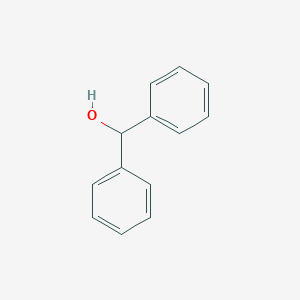

Benzhydrol

描述

Significance and Research Context of Diphenylmethanol in Organic Chemistry

The significance of Diphenylmethanol in organic chemistry is multifaceted. It serves as a crucial precursor in the synthesis of various organic molecules, including pharmaceuticals and perfumes. wikipedia.orgwikiwand.comsolubilityofthings.com Its derivatives are integral to the production of antihistamines like Diphenhydramine (B27), antihypertensive agents, and the wakefulness-promoting drug Modafinil (B37608). wikipedia.orgwikiwand.com In perfumery, it acts as a fixative, enhancing the longevity of fragrances. wikipedia.orgwikiwand.com

The reactivity of Diphenylmethanol, which includes oxidation and esterification, makes it a versatile intermediate in organic synthesis. solubilityofthings.com It is particularly noted for its role in forming benzhydryl ethers, which are important protecting groups for alcohols in synthetic organic chemistry. lookchem.com The compound's reactivity is influenced by factors such as the choice of solvent, temperature, and the type of catalyst used. lookchem.com Modern research often focuses on developing environmentally friendly synthesis methods, such as using recyclable catalysts like Nafion-H or employing microwave-assisted techniques. lookchem.com

Historical Overview of Diphenylmethanol Research and Discovery

The study of Diphenylmethanol dates back to the 19th century, with its synthesis marking a significant step in the evolution of organic chemistry and the understanding of alcohol functionalities. solubilityofthings.com Early methods for its preparation included the Grignard reaction between phenylmagnesium bromide and benzaldehyde (B42025), and the reduction of benzophenone (B1666685) using reagents like sodium borohydride (B1222165), zinc dust, or sodium amalgam. wikipedia.orgwikiwand.comsciencemadness.org

The photoreduction of benzophenone to produce benzhydrol has also been a subject of study since the early 20th century. bgsu.edu Initial mechanistic studies by Cohen in 1920, and later work by Bachmann in 1933, laid the groundwork for understanding these photochemical processes. bgsu.edu These historical investigations highlight the compound's long-standing importance in the development of synthetic methodologies.

Role of Diphenylmethanol as a Benchmark Compound in Reaction Studies

Diphenylmethanol and its derivatives frequently serve as benchmark compounds in the study of various chemical reactions, particularly in catalysis. Its conversion to benzophenone is a model reaction for studying oxidation processes. For instance, the photocatalyzed oxidation of this compound is used to characterize the efficiency of catalysts like Ru(bpy)₃Cl₂. researchgate.net

In the field of transfer hydrogenation, a safer alternative to using pressurized hydrogen gas, Diphenylmethanol is a common substrate for evaluating the performance of new catalysts. osti.govsci-hub.seresearchgate.net For example, the efficiency of novel nickel phosphine (B1218219) complexes and palladium-based catalysts in alcohol oxidation and transfer hydrogenation reactions is often tested using Diphenylmethanol. acs.orgnih.gov Its reactivity provides a reliable standard for comparing the catalytic activity and selectivity of different systems. rsc.orgsci-hub.se The study of its reactions helps in understanding reaction mechanisms, such as the role of catalyst-hydride intermediates. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059015 | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000273 [mmHg] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-01-0 | |

| Record name | Benzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4HQ1H8OWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diphenylmethanol and Its Derivatives

Catalytic Synthesis Approaches for Diphenylmethanol

Catalysis plays a pivotal role in the contemporary synthesis of diphenylmethanol, offering pathways that are both efficient and aligned with the principles of green chemistry. Innovations in this area include the use of recyclable solid catalysts like alumina (B75360) and various transition metal complexes, which facilitate reactions such as Friedel-Crafts alkylation, hydrolysis, and Grignard-type additions.

Alumina-Catalyzed Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis/Alcoholysis for Diphenylmethanol Derivatives

A novel and eco-friendly approach for synthesizing diphenylmethanol derivatives involves an aluminium chloride (AlCl₃)-mediated Friedel-Crafts alkylation followed by a post-synthetic work-up using alumina (Al₂O₃). chemrevlett.com This method has been shown to produce high yields of the desired products while being cost-effective and environmentally sustainable. chemrevlett.com

This synthetic route utilizes methyl-substituted benzenes, such as toluene (B28343) and p-xylene (B151628), which react with chloroform (B151607) in the presence of an aluminium chloride catalyst. nih.govresearchgate.net The reaction is typically carried out by stirring the mixture at a controlled temperature, for instance, 0°C for 6 hours. mdpi.com This initial step results in the formation of a bisarylchloromethane intermediate. chemrevlett.com Subsequent treatment of this intermediate with alumina containing water or an alcohol leads to the formation of diphenylmethanol derivatives. mdpi.com For example, the reaction of p-xylene with chloroform, catalyzed by AlCl₃, followed by hydrolysis on a wet alumina column, can yield bis(2,5-xylyl)methanol with high efficiency.

A study conducted by researchers at Kobe University and Inner Mongolia Medical University demonstrated that this method can achieve up to a 94% yield of diphenylmethanol derivatives. researchgate.netmdpi.com The process is straightforward and does not necessitate expensive specialized equipment. researchgate.net

Table 1: Reaction Parameters for Alumina-Catalyzed Synthesis of a Diphenylmethanol Derivative

| Parameter | Value |

| Aromatic Substrate | p-xylene (8 mmol) |

| C1 Building Block | Chloroform (30 mL, 0.37 mol) |

| Friedel-Crafts Catalyst | Aluminium chloride (1.1 g, 8 mmol) |

| Reaction Temperature | 0°C |

| Reaction Time | 6 hours |

| Post-synthesis Treatment | Alumina column with ~1 wt% water |

| Eluent | Dry chloroform/ethyl acetate (B1210297) (1:1) |

| Reported Yield | 94% |

Data sourced from Kobe University News site and EurekAlert!. researchgate.netmdpi.com

In this synthetic methodology, alumina exhibits a dual functionality, acting as both a catalyst and an adsorbent. researchgate.net While alumina is known as a catalyst in organic chemistry, often for reactions requiring harsh conditions, its application in this context is innovative. researchgate.net

Initially, the product of the Friedel-Crafts alkylation, a complex of diarylchloromethane and AlCl₃, is adsorbed onto the alumina. nih.govmdpi.com The water molecules present within the alumina then catalyze the hydrolysis of this adsorbed complex, leading to the formation of the final diphenylmethanol derivative. researchgate.netmdpi.com If the alumina contains an alcohol instead of water, the corresponding alkoxy-substituted diarylmethane is produced. mdpi.com This catalytic role of alumina is crucial for the selective synthesis of these derivatives.

A significant advantage of this alumina-based synthetic method is its sustainability, primarily due to the recyclability of the alumina catalyst. chemrevlett.commdpi.com After a reaction cycle, the alumina can be washed with water to remove adsorbed compounds, salts, and solvents, and then dried for reuse. researchgate.netmdpi.com Research has shown that the recycled alumina retains its catalytic and adsorbent properties over multiple cycles without a significant loss in the yield of the desired product. researchgate.net

Table 2: Recyclability of Alumina in the Synthesis of Bis(2,5-xylyl)methanol

| Recycling Run | Yield of Bis(2,5-xylyl)methanol (1b) |

| 1 | High |

| 2 | Maintained |

| 3 | Maintained |

| 4 | Maintained |

| 5 | No significant loss in yield |

Based on findings from a study on the recyclability of alumina in the synthesis of diphenylmethanol derivatives. chemrevlett.comresearchgate.net

The proposed reaction mechanism proceeds in two main stages. The first stage is an aluminium chloride-mediated Friedel-Crafts alkylation. mdpi.com In this step, chloroform reacts with the methyl-substituted benzene (B151609). It is believed that this reaction proceeds via the formation of a dichloromethyl cation ([CHCl₂]⁺) complexed with [AlCl₄]⁻, which then acts as the electrophile in the aromatic substitution reaction. csic.es

The second stage involves the post-synthetic work-up with alumina. The product from the Friedel-Crafts reaction, a diarylchloromethane complexed with AlCl₃, is adsorbed onto the alumina surface. researchgate.netmdpi.com The water or alcohol molecules present in the alumina then act as nucleophiles, attacking the electrophilic carbon of the diarylchloromethane. nih.gov This leads to hydrolysis or alcoholysis, respectively, yielding the final diphenylmethanol or its alkyl ether derivative and regenerating the catalytic sites on the alumina. nih.gov The final product is then eluted from the alumina column. mdpi.com

Recyclability and Sustainability Aspects of Alumina Catalysis

Transition Metal Catalysis in Diphenylmethanol Synthesis

Transition metal catalysis offers a versatile and powerful tool for the synthesis of diphenylmethanol and its derivatives, often providing high selectivity and functional group tolerance under mild reaction conditions. Various transition metals, including palladium, rhodium, and iridium, have been effectively employed in these synthetic transformations.

Palladium-catalyzed reactions, for instance, have been developed for the base-free addition of aryltriolborates to aldehydes, yielding a wide range of diarylmethanols. mdpi.com In one such study, a gram-scale synthesis of diphenylmethanol was achieved using this method. mdpi.com The proposed mechanism involves the transmetalation of an electrophilic Pd(II) intermediate, followed by coordination of the aldehyde and migration of the aryl group to form the carbinol product. mdpi.com Bulky N-heterocyclic carbene-coordinated palladium complexes have also shown high efficiency in the 1,2-addition of arylboronic acids to carbonyl compounds, including the synthesis of functionalized benzylic alcohols.

Rhodium catalysts have also been utilized in the synthesis of diphenylmethanol derivatives. For example, a simple rhodium-catalyzed addition of arylboronic acids to aldehydes in an aqueous solution of γ-valerolactone has been reported to produce the corresponding benzylic alcohols in moderate to good yields. researchgate.net Furthermore, rhodium complexes have been shown to be highly efficient for the dehydrogenation of aromatic secondary alcohols like diphenylmethanol. csic.es

Iridium complexes have demonstrated catalytic activity in the acceptorless and base-free dehydrogenation of secondary alcohols, including diphenylmethanol. csic.esnih.gov These reactions are significant for their atom economy as they produce hydrogen gas as the only byproduct. While the direct synthesis of diphenylmethanol via iridium catalysis is less common, the dehydrogenation reaction highlights the interaction of iridium complexes with the hydroxyl group of diphenylmethanol. csic.esnih.gov

Nickel-catalyzed reactions have also been explored. For example, nickel catalysts have been used in the C(sp³)–H alkylation of methyl N-heteroarenes with secondary alcohols like diphenylmethanol, proceeding via a transfer hydrogenative pathway. mdpi.com

Titanium Tetrafluoride Catalysis in Dehydrative Etherification

Cross-Etherification with Primary Alcohols

Zeolite-Catalyzed Transformations

Zeolites, with their well-defined porous structures and acidic properties, act as efficient heterogeneous catalysts for various organic transformations involving diphenylmethanol. researchgate.netresearchgate.net

Specifically, zeolite 5A has been shown to catalyze the room-temperature dehydration of diphenylmethanol to produce 1,1,1',1'-tetraphenyldimethyl ether (bis(benzhydryl) ether). ed.govacs.org This reaction proceeds in good yield and purity, offering a straightforward method for this transformation that can be incorporated into synthetic laboratory settings. ed.govacs.org The reaction mechanism is thought to involve the adsorption of diphenylmethanol onto the zeolite surface, followed by the catalytic dehydration process. acs.org The catalytic activity is dependent on the dehydrated state of the zeolite, as hydrated zeolite 5A does not promote the etherification. acs.org

Zeolite 5A Catalyzed Etherification of Diphenylmethanol

Zeolites, crystalline aluminosilicates with a porous structure, have demonstrated significant utility as heterogeneous catalysts in organic synthesis. Specifically, Zeolite 5A serves as an effective catalyst for the etherification of diphenylmethanol at room temperature. acs.orged.gov This reaction involves the dehydration of two molecules of diphenylmethanol to form 1,1,1′,1′-tetraphenyldimethyl ether. acs.orged.gov

The process is notable for its simplicity and efficiency, proceeding in good yield and producing a product of high purity. acs.orged.gov The catalytic role of Zeolite 5A facilitates the intermolecular dehydration, a transformation that can be readily incorporated into undergraduate synthetic chemistry laboratories. researchgate.net The product, 1,1,1′,1′-tetraphenyldimethyl ether, is easily characterized using standard spectroscopic methods. acs.orged.gov The mechanism is believed to involve a carbocation intermediate formed on the acidic sites of the zeolite catalyst. researchgate.netresearchgate.net

Reduction-Based Synthesis of Diphenylmethanol

A primary route for synthesizing diphenylmethanol involves the reduction of the ketone precursor, benzophenone (B1666685). Various reducing agents and methodologies have been developed to achieve this transformation efficiently.

Reduction of Benzophenone to Diphenylmethanol

The reduction of benzophenone to diphenylmethanol is commonly achieved using sodium borohydride (B1222165) (NaBH₄). vedantu.comzenodo.org This reagent is a mild and selective reducing agent that converts ketones to secondary alcohols. masterorganicchemistry.comzenodo.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). zenodo.orgzenodo.org

The mechanism begins with the nucleophilic attack of a hydride ion (H⁻), derived from the borohydride ion (BH₄⁻), on the electrophilic carbonyl carbon of benzophenone. vedantu.comzenodo.org This addition breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. vedantu.comyoutube.com In a subsequent step, this oxygen-centered anion is protonated, typically during an aqueous or acidic workup, to yield the final product, diphenylmethanol. zenodo.orgmasterorganicchemistry.com

Optimization of this reaction involves several factors to ensure complete reduction and high yield.

| Parameter | Description | Research Findings |

| Solvent | The reaction is typically performed in protic solvents like methanol or ethanol, which also serve as the proton source for the alkoxide intermediate. zenodo.orgzenodo.org | Solvents like isopropanol, methanol, or ethanol can accelerate the reaction. zenodo.org |

| Temperature | The reaction rate can be controlled by adjusting the temperature. | Performing the reaction in an ice bath helps to moderate the rate, which is useful for monitoring its progress. rsc.org |

| Reagent Stoichiometry | An excess of sodium borohydride is often used to ensure the complete reduction of the benzophenone. zenodo.orgzenodo.org | Using an excess of the reducing agent drives the reaction to completion. zenodo.org |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress by observing the disappearance of the benzophenone spot and the appearance of the diphenylmethanol spot. zenodo.orgrsc.org | The end of the reaction is easily identified by the disappearance of the benzophenone substrate, which has a different Rf value than the product. rsc.org |

| Solvent-Free Conditions | The reduction can also be performed without a solvent, with the reaction occurring in a liquid eutectic phase formed between the reactant and the product. akjournals.com | This method can lead to a pure product without side reactions, though heating may be required to achieve a reasonable reaction time. akjournals.com |

An alternative classical method for the reduction of benzophenone to diphenylmethanol utilizes zinc dust in an alkaline solution. sciencemadness.orgorgsyn.org In this procedure, benzophenone is treated with zinc dust and sodium hydroxide (B78521) in an ethanol solvent. orgsyn.orgscribd.com

The reaction mixture is typically stirred for several hours. orgsyn.orgscribd.com The zinc acts as the reducing agent in the basic medium. Following the reaction, the mixture is filtered to remove the zinc residue, and the diphenylmethanol product is isolated from the filtrate, often by precipitation upon acidification. orgsyn.orgscribd.com This method has been reported to produce high yields of crude product, around 96–97%. orgsyn.org

The application of ultrasound irradiation (sonochemistry) has been shown to significantly enhance the rate and efficiency of the reduction of benzophenone. sciengine.comnih.gov When the reduction using zinc and sodium hydroxide in 95% ethanol is conducted under ultrasonic irradiation, the reaction proceeds rapidly at room temperature. sciengine.comnih.gov

Research has demonstrated that this method offers considerable advantages over conventional heating or stirring, primarily by shortening reaction times and often improving yields. sciengine.comresearchgate.net The cavitation effect produced by the ultrasound waves is responsible for the enhanced chemical reactivity. researchgate.net

| Method | Reagents | Conditions | Time | Yield |

| Ultrasonic | Benzophenone, Zn, NaOH, 95% Ethanol | Ultrasound Irradiation | 20 min | 90.2% |

| Conventional | Benzophenone, Zn, NaOH, Alcohol | Reflux/Stirring | 3 hours | 95% (crude) |

Data compiled from multiple sources. sciengine.comresearchgate.net

Zinc with Sodium Hydroxide Reduction

Grignard Reaction for Diphenylmethanol Synthesis

The Grignard reaction provides a powerful and versatile method for carbon-carbon bond formation and is used for the synthesis of diphenylmethanol. mt.com123helpme.com This synthesis involves the reaction of an organometallic Grignard reagent, specifically phenylmagnesium bromide (C₆H₅MgBr), with an aldehyde, benzaldehyde (B42025) (C₆H₅CHO). sciencemadness.orgmt.com

The synthesis is a two-step process:

Nucleophilic Addition: The Grignard reagent, prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), acts as a potent nucleophile. mt.comumkc.edu The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a magnesium alkoxide intermediate. mt.comumkc.edu

Acidic Workup: The reaction is then quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which protonates the alkoxide intermediate to yield the final secondary alcohol, diphenylmethanol. mt.com

This reaction must be carried out under strictly anhydrous (dry) conditions, as Grignard reagents react readily with water, which would quench the reagent and prevent the desired reaction from occurring. umkc.edulibretexts.org The procedure has been shown to produce diphenylmethanol in very high yields, with reported crude yields between 97.5% and 98.4% and high purity. mt.com

Reaction of Phenylmagnesium Bromide with Benzaldehyde

The synthesis of diphenylmethanol is frequently accomplished via a Grignard reaction, a powerful method for forming carbon-carbon bonds. 123helpme.com This specific route involves the reaction of phenylmagnesium bromide, a Grignard reagent, with benzaldehyde. 123helpme.comvaia.com The process begins with the preparation of the Grignard reagent itself, where bromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). 123helpme.comtcd.ieumkc.edu

Table 1: Grignard Synthesis of Diphenylmethanol - Reaction Parameters

| Parameter | Description | Findings | Citations |

| Reactants | Grignard reagent and carbonyl compound. | Phenylmagnesium bromide and benzaldehyde are the primary reactants. | 123helpme.comvaia.comscribd.com |

| Solvent | Anhydrous ether to stabilize the Grignard reagent. | Anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used. | 123helpme.commt.combyjus.com |

| Temperature | Controlled to manage the exothermic reaction. | The addition of benzaldehyde is often done at 0°C in an ice bath. | mt.com |

| Workup | Acidic quench to protonate the intermediate. | Saturated aqueous ammonium chloride or dilute acid is used. | umkc.edumt.com |

| Yield | The efficiency of the reaction can vary. | Crude yields can be very high (97.5–98.4%), with purified yields reported in ranges from 36% to over 87%. | mt.combartleby.com |

Anhydrous Solvent Considerations in Grignard Reactions

The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions throughout the process. tutorchase.com Grignard reagents, like phenylmagnesium bromide, are not only strong nucleophiles but also very strong bases. tcd.ie If water is present in the reaction vessel, glassware, or solvents, it will react with the Grignard reagent in an acid-base reaction. tutorchase.comdoubtnut.com

Water acts as a proton source, and the Grignard reagent will readily deprotonate it to form a hydrocarbon (in this case, benzene) and a magnesium hydroxide halide. tutorchase.comdoubtnut.com This side reaction is problematic for two primary reasons: it consumes the Grignard reagent, thereby reducing the yield of the desired alcohol, and it can be difficult to separate the resulting hydrocarbon byproduct from the final product. fiveable.me Therefore, the use of anhydrous solvents, such as dry diethyl ether or THF, is essential. 123helpme.combyjus.com These ether solvents are ideal because they are aprotic (lack acidic protons) and their lone pair electrons on the oxygen atom help to solvate and stabilize the Grignard reagent. 123helpme.combyjus.com To ensure completely dry conditions, glassware is often oven-dried, and the reaction is run under an inert atmosphere of nitrogen or argon to prevent moisture from the air from entering the system. fiveable.mealfa-chemistry.com

Derivatization and Functionalization Strategies for Diphenylmethanol

Diphenylmethanol is a versatile platform for synthesizing a variety of derivatives through functionalization of its hydroxyl group or aromatic rings. These strategies allow for the creation of monomers, amides, and critical intermediates for the pharmaceutical industry.

Synthesis of (4-Ethenylphenyl)diphenylmethanol as a Functional Monomer

A key derivative of diphenylmethanol is (4-ethenylphenyl)diphenylmethanol. This compound is synthesized to serve as a functional monomer in polymerization reactions. core.ac.uk Its structure incorporates the bulky diphenylmethanol group onto a styrenic backbone, which can then be co-polymerized with other monomers like styrene (B11656) and divinylbenzene. core.ac.uk The resulting polymers are trityl-functionalized polystyrene resins, which are valuable supports in solid-phase organic synthesis. core.ac.ukresearchgate.net An improved synthesis for this monomer has been developed to facilitate its use in creating these specialized polymer supports. researchgate.netscripps.edu

Formation of N-(diphenylmethyl)amides via Ritter Reaction

The Ritter reaction provides a direct route to synthesize N-substituted amides from alcohols. irb.hrresearchgate.net In this reaction, diphenylmethanol is treated with a strong acid, which protonates the hydroxyl group, allowing it to leave as a water molecule and generate a stable diphenylmethyl carbocation. ias.ac.in This carbocation is then trapped by a nitrile (R-C≡N), which acts as the nucleophile. ias.ac.in The resulting nitrilium ion intermediate is subsequently hydrolyzed by water during the workup to produce the final N-(diphenylmethyl)amide. ias.ac.in

This method has been shown to be effective with various nitriles, such as acetonitrile (B52724), and can be promoted by a range of acid catalysts, including Brønsted acids and Lewis acids like Fe(NO₃)₃·9H₂O. irb.hrrsc.org The reaction is a powerful tool for constructing C-N bonds and accessing a wide variety of secondary amides. researchgate.net Mechanochemical methods have also been developed to carry out the Ritter reaction rapidly and efficiently at room temperature. irb.hr

Synthesis of Diphenylmethanol Derivatives for Pharmaceutical Intermediates

The diphenylmethanol scaffold is a core structural motif in numerous active pharmaceutical ingredients (APIs). nih.gov It serves as a key intermediate in the synthesis of a wide range of drugs, particularly antihistamines and central nervous system (CNS) agents. ontosight.aiwikipedia.org

Notable examples include:

Antihistamines : The benzhydryl group is present in many H1 antagonists. wikipedia.org Diphenylmethanol is a precursor for synthesizing drugs like diphenhydramine (B27) and is used to produce α,α-diphenyl-4-piperidinemethanol (Azacyclonol), a key intermediate for the non-sedating antihistamine fexofenadine. pmarketresearch.comgoogle.com

CNS Agents : Diphenylmethanol is the starting material for the synthesis of Modafinil (B37608), a wakefulness-promoting drug used to treat narcolepsy. wikipedia.orgresearchgate.net A common synthetic route involves reacting diphenylmethanol with thiourea (B124793) in the presence of an acid like hydrobromic acid to form a key thioacetamide (B46855) precursor. newdrugapprovals.orggoogle.com

The versatility of diphenylmethanol as a starting material makes it a valuable compound in medicinal chemistry and the large-scale production of pharmaceuticals. nih.govpmarketresearch.com

Mechanistic Investigations of Diphenylmethanol Reactions

Reaction Mechanism Elucidation in Catalytic Processes

Catalytic reactions involving diphenylmethanol often proceed through reactive intermediates, the nature of which dictates the course of the reaction. Elucidating these mechanisms is key to developing efficient and selective catalytic systems.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by substituting an aromatic proton with an alkyl group. byjus.com The reaction typically involves an electrophilic attack on the aromatic ring by a carbocation, which is generated from an alkyl halide and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). byjus.commt.com The general mechanism proceeds in three steps:

Formation of an electrophilic carbocation from the reaction of the alkylating agent with the Lewis acid catalyst. byjus.com

The carbocation attacks the aromatic ring, leading to the formation of a non-aromatic cyclohexadienyl cation intermediate, also known as an arenium ion. byjus.comlibretexts.org

Deprotonation of the arenium ion restores aromaticity and regenerates the catalyst. byjus.com

In specific applications, diphenylmethanol derivatives can be synthesized via a Friedel-Crafts alkylation reaction. For instance, the reaction of methyl-substituted benzenes with chloroform (B151607) (CHCl₃) in the presence of AlCl₃ can lead to the formation of diphenylmethanol derivatives. researchgate.net A proposed mechanism suggests the initial formation of a chlorodiphenylmethane (B1668796) intermediate through the AlCl₃-mediated Friedel-Crafts reaction. researchgate.net This intermediate is then subject to subsequent reactions to yield the final diphenylmethanol product.

A study reported the synthesis of bis(2,5-xylyl)methanol through an AlCl₃-mediated Friedel-Crafts alkylation of p-xylene (B151628) with chloroform. researchgate.net The process involves the formation of a bis(2,5-xylyl)chloromethane intermediate, which is then hydrolyzed to the corresponding diphenylmethanol derivative. researchgate.net

The etherification of diphenylmethanol, forming either symmetrical or unsymmetrical ethers, is often catalyzed by acid catalysts and proceeds through a carbocation intermediate. researchgate.netacs.orgacs.org The stability of the benzylic carbocation generated from diphenylmethanol plays a crucial role in these reactions. acs.orgacs.org

For example, iron(III) catalysts have been shown to be effective for the dehydrative etherification of secondary benzylic alcohols like diphenylmethanol. acs.orgacs.org The proposed mechanism involves the following steps:

The iron(III) catalyst reacts with the alcohol to form a zwitterionic intermediate. acs.orgacs.org

This intermediate reacts with another alcohol molecule, leading to C-O bond cleavage and the in situ formation of a benzylic carbocation. acs.orgacs.org

In the formation of symmetrical ethers, this carbocation intermediate reacts with another molecule of the same alcohol. acs.orgacs.org When diphenylmethanol was subjected to this catalysis, the corresponding symmetrical ether, bis(benzhydryl) ether, was isolated in an 82% yield. acs.orgacs.org

For unsymmetrical ethers, a second, different alcohol (often a primary alcohol) performs a nucleophilic attack on the carbocation. acs.orgacs.org The higher nucleophilicity of primary alcohols can favor the formation of unsymmetrical products. acs.org

Similarly, N-halosuccinimides (NXS) can mediate the conversion of diphenylmethanol. mdpi.com Studies suggest that a dimeric ether can be an intermediate that generates a benzylic carbocation. mdpi.comresearchgate.net This carbocation can then be trapped by various nucleophiles. mdpi.com For instance, in the presence of acetonitrile (B52724) and water, the carbocation forms a nitrilium ion which, upon hydrolysis, yields an N-acyl benzyl (B1604629) product. mdpi.com

The following table summarizes the yields of symmetrical ethers from the iron(III)-catalyzed etherification of substituted diphenylmethanols. acs.org

| Starting Alcohol | Product | Yield (%) |

| Diphenylmethanol | Diphenylmethyl ether | 82 |

| Bromo diphenylmethanol | Bromo diphenylmethyl ether | 91 |

This table presents data on the yields of symmetrical ethers obtained from the iron(III)-catalyzed dehydrative coupling of diphenylmethanol and its bromo-derivative. acs.org

Alumina (B75360) (Al₂O₃) can play a significant catalytic role in reactions involving diphenylmethanol derivatives, particularly in hydrolysis steps following their synthesis. researchgate.net The surface of alumina possesses acid-base properties that facilitate various chemical transformations. rsc.org

In the synthesis of diphenylmethanol derivatives via Friedel-Crafts alkylation, a post-synthetic work-up with alumina containing water is crucial for the hydrolysis of the intermediate bisarylchloromethane to the final diarylmethanol product. researchgate.net The water content of the alumina is a critical parameter. Research has shown that using dry alumina resulted in the isolation of only the unhydrolyzed bisarylchloromethane intermediate, whereas wet alumina (containing ~3.6 wt% water) led to an 81% yield of the desired diphenylmethanol derivative. researchgate.net This indicates that alumina adsorbs moisture, which then acts as the reagent for the hydrolysis reaction on its surface. researchgate.net

The proposed mechanism involves the adsorption of the ionic complex formed during the Friedel-Crafts reaction onto the alumina surface. researchgate.net The water present on the alumina then facilitates the hydrolysis. researchgate.net This method provides a simple procedure for the selective synthesis of diphenylmethanol derivatives. researchgate.net Furthermore, the alumina can be recycled by washing and drying, highlighting a sustainable aspect of this process. researchgate.net The ability of alumina surfaces to adsorb molecules like water and promote reactions is a well-studied phenomenon. chemrxiv.orgncbj.gov.pl

| Alumina Condition | Product(s) | Yield of Diphenylmethanol Derivative |

| Dry Alumina | Bis(2,5-xylyl)chloromethane | 0% |

| Wet Alumina (~1.0 wt% H₂O) | Bis(2,5-xylyl)methanol | 65% |

| Wet Alumina (~3.6 wt% H₂O) | Bis(2,5-xylyl)methanol | 81% |

This table illustrates the effect of water content in alumina on the hydrolysis of the Friedel-Crafts alkylation product to yield a diphenylmethanol derivative. researchgate.net

Carbocation Pathways in Etherification Reactions

Oxidation Mechanisms of Diphenylmethanol

The oxidation of diphenylmethanol can be initiated by various oxidizing agents, leading to the formation of products like benzophenone (B1666685). The mechanistic pathways of these oxidation reactions are of significant interest, particularly in the context of environmental remediation and chemical synthesis.

In an aqueous environment, the hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that reacts rapidly with many organic compounds. cusat.ac.in The oxidation of diphenylmethanol (DPM) induced by •OH has been investigated using experimental techniques like pulse radiolysis and theoretical approaches such as density functional theory (DFT). researchgate.netresearchgate.net

The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring of the diphenylmethanol molecule. researchgate.net This is a very fast reaction, with a bimolecular rate constant determined to be (1.44 ± 0.08) × 10¹⁰ dm³ mol⁻¹ s⁻¹. researchgate.netresearchgate.net This initial step leads to the formation of transient species. The primary degradation products identified through high-resolution mass spectrometry include mono- and di-hydroxylated derivatives of diphenylmethanol, as well as benzophenone. researchgate.net

The immediate intermediates formed upon the reaction of •OH with diphenylmethanol are hydroxycyclohexadienyl-type radicals. researchgate.netresearchgate.net These adduct radicals are characterized by a strong absorption band with a maximum at 330 nm. researchgate.netresearchgate.net

Theoretical calculations (TDDFT) support the formation of these radicals, specifically identifying an ortho-hydroxylated adduct as a stable structure with absorbance characteristics comparable to the experimental findings. researchgate.net The formation of such hydroxycyclohexadienyl-type radicals is a common feature in the •OH-induced oxidation of aromatic compounds. cusat.ac.inacs.org These radical intermediates are precursors to the final stable oxidation products. They can undergo further reactions, such as radical-radical disproportionation or bimolecular transformations involving molecular oxygen, to yield hydroxylated diphenylmethanol derivatives. researchgate.net

| Parameter | Value | Reference |

| Bimolecular Rate Constant (k₂) for •OH + DPM | (1.44 ± 0.08) × 10¹⁰ dm³ mol⁻¹ s⁻¹ | researchgate.netresearchgate.net |

| λmax of Hydroxycyclohexadienyl-type Radical | 330 nm | researchgate.netresearchgate.net |

| Calculated λmax of ortho-hydroxylated adduct | 322 nm | researchgate.net |

This table summarizes key kinetic and spectral data for the initial step of the hydroxyl radical-induced oxidation of diphenylmethanol. researchgate.netresearchgate.net

Hydroxyl Radical ([rad]OH) Induced Oxidation in Aqueous Medium

Degradation Products and Transformation Pathways (e.g., Benzophenone, Hydroxylated Compounds)

The oxidation of diphenylmethanol (DPM) yields several key degradation products, primarily through pathways involving radical intermediates. High-resolution mass spectrometric (HRMS) studies have been instrumental in identifying these products. The main degradation products formed during the oxidation of DPM are benzophenone, as well as mono- and di-hydroxylated derivatives of DPM. researchgate.netrsc.org

The formation of these products is initiated by oxidizing species like hydroxyl (•OH) or sulfate (B86663) radicals (SO₄•⁻). These radicals react with DPM, leading to the generation of intermediates that subsequently transform into stable end products. researchgate.net For instance, the reaction with hydroxyl radicals can lead to the formation of hydroxycyclohexadienyl-type radicals. researchgate.net These radicals can then undergo further reactions, such as radical-radical disproportionation or bimolecular transformations facilitated by molecular oxygen, to yield hydroxylated products. researchgate.net

Benzophenone is a major and consistently observed oxidation product. researchgate.netrsc.orgnsf.govebi.ac.uk Its formation is believed to originate from a radical cation of DPM, which is generated through a one-electron oxidation process. researchgate.netrsc.org This radical cation intermediate subsequently undergoes deprotonation, followed by the release of an electron and a proton, to form the stable benzophenone molecule. researchgate.net

Table 1: Major Degradation Products of Diphenylmethanol Oxidation

| Product Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Benzophenone | C₁₃H₁₀O | One-electron oxidation of DPM to a radical cation, followed by deprotonation. | researchgate.net, rsc.org |

| Mono-hydroxylated Diphenylmethanol | C₁₃H₁₂O₂ | Reaction with hydroxyl radicals leading to hydroxycyclohexadienyl-type radical intermediates. | researchgate.net |

Sulfate Radical (SO₄•⁻) Induced Oxidation

The sulfate radical (SO₄•⁻) is a potent oxidant used in advanced oxidation processes for the degradation of organic contaminants. frontiersin.orgrsc.org Its reaction with diphenylmethanol has been studied to understand the specific oxidation mechanisms. The oxidation of diphenylmethanol by sulfate radicals, similar to hydroxyl radicals, proceeds via a one-electron oxidation mechanism. researchgate.netrsc.org

This process leads to the formation of a diphenylmethanol radical cation. researchgate.netrsc.org This radical cation is a key intermediate that subsequently deprotonates and undergoes further steps to yield benzophenone as the primary oxidation product. researchgate.netrsc.org The general mechanism for sulfate radical-induced oxidation of organic compounds often involves two main steps: a hydrogen atom abstraction (HAT) from a C-H bond or a single electron transfer (SET) from the molecule. beilstein-journals.org In the case of diphenylmethanol, the SET pathway leads to the radical cation responsible for benzophenone formation. researchgate.netrsc.org The sulfate radical itself is typically generated in situ, for instance, by the thermal or photochemical activation of persulfate (S₂O₈²⁻). frontiersin.orgbeilstein-journals.org

High-Valent Metal-Oxo Intermediates in Catalytic Oxidations

High-valent transition metal-oxo species are highly reactive intermediates that play a crucial role in a variety of catalytic oxidation reactions, including the oxidation of alcohols. rsc.orgcrimsonpublishers.com These species, often involving metals like ruthenium, manganese, or iron, act as oxygen atom transfer (OAT) agents. crimsonpublishers.com In the context of diphenylmethanol oxidation, these intermediates facilitate the conversion to benzophenone.

Porphyrin-ruthenium(V)-oxo complexes are particularly notable as highly reactive oxidizing intermediates proposed in efficient oxidation processes. crimsonpublishers.comnih.govacs.org These species are often generated photochemically, allowing for their direct study via techniques like laser flash photolysis. crimsonpublishers.comnih.gov Catalytic cycles involving these intermediates can utilize molecular oxygen as the ultimate oxidant. For example, a ruthenium(IV) μ-oxo bisporphyrin complex can catalyze the aerobic oxidation of hydrocarbons through a sequence involving a photo-disproportionation reaction to create the putative ruthenium(V)-oxo oxidant. nih.govacs.org This high-valent species then oxidizes the substrate, such as diphenylmethanol, after which the lower-valent metal complex is regenerated, completing the catalytic cycle. acs.orgrsc.org

Table 2: Examples of High-Valent Metal-Oxo Species in Oxidation

| Metal-Oxo Species | Metal | Role in Catalysis | Reference |

|---|---|---|---|

| Ruthenium(V)-oxo porphyrins | Ruthenium | Highly reactive oxidant in aerobic oxidation of hydrocarbons and alcohols. | nih.gov, crimsonpublishers.com, acs.org |

| Iron(IV)-oxo porphyrin radical cations | Iron | Key intermediate in enzymes like cytochrome P450 and in synthetic models for C-H bond activation. | crimsonpublishers.com |

Hydrothermal Oxidation Pathways

Hydrothermal oxidation utilizes the unique properties of water at high temperatures (subcritical or supercritical conditions) and pressures to oxidize organic compounds. nsf.govmdpi.com Experiments conducted under hydrothermal conditions (200 °C and 15 bar) in the presence of copper(II) or iron(III) nitrate (B79036) have shown that diphenylmethanol is efficiently oxidized to benzophenone. nsf.gov In these reactions, over 90% of the diphenylmethanol was converted to benzophenone after 2 hours. nsf.gov

The high yield and clean reaction are attributed to the fact that diphenylmethanol cannot undergo dehydration, which is often a competing pathway for other alcohols under these conditions. nsf.gov This forces the reaction to proceed solely through the oxidation pathway. The metal salts act as highly oxidizing agents in the hydrothermal solution, facilitating the transformation. nsf.gov This method demonstrates a distinct pathway for diphenylmethanol degradation that leverages high-temperature water as a reaction medium, differing from radical-based or catalytic oxidations at ambient conditions. nsf.govmdpi.com

Reduction Mechanisms of Ketones to Diphenylmethanol

Hydride Attack Mechanism with Sodium Borohydride (B1222165)

The synthesis of diphenylmethanol is commonly achieved through the reduction of benzophenone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation. libretexts.org The mechanism for the reduction of a ketone like benzophenone using NaBH₄ is a classic example of nucleophilic addition. chemguide.co.ukpressbooks.pub

The reaction proceeds in two main steps:

Nucleophilic Hydride Attack : The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of a hydride ion (H⁻). chemguide.co.ukorganicchemistrytutor.com The hydride, a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group in benzophenone. pressbooks.puborganicchemistrytutor.com This attack forms a new carbon-hydrogen (C-H) bond, and simultaneously, the pi (π) electrons of the carbon-oxygen double bond move onto the oxygen atom, creating a negatively charged alkoxide intermediate. pressbooks.puborganicchemistrytutor.com

Protonation : The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), or followed by an aqueous or acidic workup. libretexts.orgorganicchemistrytutor.comlumenlearning.com In the second step, the alkoxide intermediate is protonated by the solvent or the added acid. libretexts.orgorganicchemistrytutor.com The oxygen atom abstracts a proton, forming a hydroxyl (O-H) group and yielding the final alcohol product, diphenylmethanol. pressbooks.puborganicchemistrytutor.com

This mechanism is a fundamental process in organic chemistry for converting ketones to secondary alcohols. pressbooks.publumenlearning.com

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of chemical reactions involving diphenylmethanol. researchgate.netarxiv.org These studies provide insights into reaction pathways, intermediate structures, and transition states that are often difficult to observe experimentally.

For instance, in the study of diphenylmethanol oxidation by hydroxyl and sulfate radicals, a combined experimental and theoretical approach was employed. researchgate.net Time-dependent DFT (TDDFT) calculations were used to characterize the structure of the transient hydroxycyclohexadienyl-type radicals formed during the reaction. The calculations helped to confirm that the experimentally observed absorbance characteristics corresponded to an ortho-hydroxylated adduct structure. researchgate.net

Furthermore, computational studies can help rationalize reaction outcomes and support proposed mechanisms. DFT calculations have been used to investigate the oxidation of benzyl alcohol (a related, simpler alcohol) catalyzed by graphene oxide, revealing that the reaction likely proceeds via hydrogen atom transfer to epoxide groups on the catalyst surface. arxiv.org In the context of sulfate radical reactions, high-level quantum chemical methods are recommended to accurately predict reaction kinetics, as common DFT functionals may have limitations for certain reaction types. rsc.org These computational investigations provide a molecular-level understanding that complements experimental findings and aids in the rational design of new catalytic systems.

Density Functional Theory (DFT) Calculations for Oxidation Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions, including the oxidation of alcohols like diphenylmethanol. oulu.fi DFT calculations allow for the modeling of reaction pathways and the determination of the energetics of various intermediate and transition states, providing a detailed picture of how a reaction proceeds.

In the context of diphenylmethanol oxidation, DFT studies have been instrumental in understanding the role of different oxidizing agents and catalysts. For instance, the oxidation of secondary alcohols to ketones, a fundamental transformation in organic synthesis, has been investigated using DFT. mdpi.com These studies often explore different potential mechanistic pathways to identify the most energetically favorable route.

A combined experimental and theoretical study on the oxidation of diphenylmethanol (DPM) by hydroxyl (•OH) and sulfate (SO₄•⁻) radicals utilized DFT to explore the reaction mechanism. researchgate.netdaneshyari.com The calculations were performed using the B3LYP method in both gas and solution phases. daneshyari.com The findings from these theoretical investigations, corroborated by experimental data, revealed that the reaction proceeds through the formation of specific radical intermediates. researchgate.net For example, the interaction with the hydroxyl radical leads to the generation of hydroxycyclohexadienyl-type radicals. researchgate.net

Furthermore, DFT calculations have been employed to understand the catalytic oxidation of alcohols. Studies on copper-catalyzed alcohol oxidations have used DFT to elucidate the roles of the catalyst, co-catalysts like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), and the oxidant. rsc.org These computational models can help explain experimental observations and guide the development of more efficient catalytic systems. rsc.org In a study on a Cu(I)/L-Proline-TEMPO catalyst system for secondary alcohol oxidation, DFT calculations identified two plausible reaction pathways, with the dominant pathway depending on the presence of TEMPO. mdpi.com

The table below summarizes key findings from DFT studies on alcohol oxidation, providing insights into the mechanistic details.

| Catalyst/Oxidant System | Key Mechanistic Insight from DFT |

| •OH/SO₄•⁻ Radicals | Oxidation is initiated by the formation of hydroxycyclohexadienyl-type radicals. researchgate.net |

| Cu(I)/L-Proline-TEMPO | Two competing pathways are possible, with the favored route dependent on the presence of TEMPO. mdpi.com |

| (bpy)Cu(I)-TEMPO/NMI | The reaction proceeds via the alcohol coordinating to the Cu(I) center, followed by hydrogen abstraction by TEMPO. rsc.org |

These examples highlight the utility of DFT in providing a molecular-level understanding of the complex processes involved in diphenylmethanol oxidation.

Time-Dependent Density Functional Theory (TD-DFT) for Radical Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is particularly well-suited for studying excited states and the electronic spectra of molecules. q-chem.commdpi.com This makes it an invaluable tool for characterizing radical species, which are often key intermediates in the oxidation of diphenylmethanol. researchgate.netchemrxiv.org

In the investigation of diphenylmethanol oxidation by hydroxyl radicals, TD-DFT calculations were crucial in identifying the structure of the resulting radical intermediates. researchgate.net The experimentally observed transient absorption spectrum showed a maximum at 330 nm. TD-DFT calculations revealed that an ortho-hydroxylated adduct radical had a calculated absorption maximum at 322 nm, which strongly supported its formation as an intermediate. researchgate.net This demonstrates the power of TD-DFT in correlating theoretical structures with experimental spectroscopic data.

TD-DFT is widely used to predict the electronic absorption spectra of radical species, which can be challenging to characterize experimentally due to their high reactivity and short lifetimes. nih.gov The accuracy of TD-DFT calculations for radicals can depend on the choice of functional and basis set. chemrxiv.org For many organic radicals, TD-DFT has been shown to provide results with an accuracy of 0.1–0.3 eV for low-lying valence excited states. q-chem.com

The study of radical ions of polycyclic aromatic hydrocarbons using TD-DFT has shown that it can reproduce experimental excited state energies with reasonable accuracy. chemrxiv.org This provides confidence in its application to the radical intermediates formed from diphenylmethanol.

The table below presents a comparison of experimental and TD-DFT calculated absorption maxima for a radical intermediate in diphenylmethanol oxidation.

| Radical Species | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) |

| Ortho-hydroxylated adduct of DPM | 330 researchgate.net | 322 researchgate.net |

The close agreement between the experimental and calculated values underscores the utility of TD-DFT in the structural elucidation of transient radical species in reaction mechanisms.

Advanced Applications of Diphenylmethanol in Organic Synthesis

Role as a Precursor for Complex Organic Molecules

Diphenylmethanol's utility as a precursor stems from the reactivity of its secondary alcohol group and the stability of the diphenylmethyl (benzhydryl) moiety. This combination allows for its incorporation into larger, more complex molecular architectures.

Diphenylmethanol is a key starting material in the synthesis of various pharmaceuticals. wikipedia.orgchemicalbook.com Its benzhydryl group is a core structural component of many histamine (B1213489) H1 antagonists, including diphenylhydramine. wikipedia.org The synthesis of these antihistamines often involves the etherification or esterification of the hydroxyl group of diphenylmethanol.

In the realm of antihypertensive agents, diphenylmethanol derivatives have been explored as potential renin inhibitors. google.com By modifying the diphenylmethanol structure, researchers aim to create molecules that can effectively block the renin-angiotensin system, a key regulator of blood pressure. google.com

Furthermore, diphenylmethanol is an essential precursor in the production of modafinil (B37608), a medication used to treat sleep-related disorders. medchemexpress.comechemi.comresearchgate.net The synthesis involves the reaction of diphenylmethanol with thioglycolic acid to form a key intermediate, (benzhydrylthio)acetic acid. researchgate.net

| Pharmaceutical Application | Role of Diphenylmethanol | Example Compound |

| Antihistamines | Precursor for the benzhydryl group | Diphenhydramine (B27) wikipedia.org |

| Antihypertensive Agents | Precursor for renin inhibitors | Investigational diphenylmethanol derivatives google.com |

| Modafinil Synthesis | Key intermediate | (Benzhydrylthio)acetic acid researchgate.net |

Diphenylmethanol plays a critical role in the carbene-catalyzed dynamic kinetic resolution of α,α-disubstituted carboxylic esters. acs.orgrsc.org This process allows for the efficient synthesis of chiral carboxylic esters, which are valuable building blocks in organic synthesis. acs.orgrsc.org In this reaction, a carbene catalyst facilitates the transesterification of a racemic ester with diphenylmethanol. acs.orgrsc.org The kinetic resolution arises from the differential reaction rates of the two enantiomers of the starting ester with the catalyst, leading to an enantiomerically enriched product. rsc.org The use of diphenylmethanol has been found to be crucial for achieving high enantioselectivities in these transformations. acs.org

Research by Chi and coworkers demonstrated that the reaction, promoted by an N-Mes-substituted triazolium catalyst in chloroform (B151607), yields α,α-disubstituted chiral carboxylic esters in high yields (78–99%) and enantioselectivities (80–98% ee). rsc.org

Diphenylmethanol has been utilized in the chiral resolution of free-base and Ni(II) porphyrinoid complexes. scientificlabs.com Porphyrinoids are a class of macrocyclic compounds that are important in various fields, including catalysis and materials science. The separation of enantiomers of chiral porphyrinoids is essential for studying their specific properties and applications. Diphenylmethanol can be used as a chiral resolving agent, interacting differently with the enantiomers of the porphyrinoid complex to facilitate their separation.

The piperidine (B6355638) scaffold is a common feature in many pharmaceuticals due to its ability to influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov Diphenylmethanol serves as a precursor for the synthesis of various piperidine derivatives with potential therapeutic applications. solubilityofthings.com These syntheses often involve the attachment of the diphenylmethyl group to a piperidine ring, creating a diverse range of compounds for biological screening. The resulting 4,4-disubstituted piperidines are of significant interest in medicinal chemistry. acs.org

Diphenylmethanol is a starting material in the synthesis of SERAAK1, a compound identified as a ligand for the 5-HT2A serotonin (B10506) receptor. mdpi.com The synthesis is a two-step process that begins with the reaction of diphenylmethanol with racemic epichlorohydrin (B41342) in the presence of a phase-transfer catalyst to form an epoxide intermediate. mdpi.com This intermediate then undergoes nucleophilic substitution with diphenylmethylpiperazine to yield racemic SERAAK1. mdpi.com This research highlights the utility of diphenylmethanol in creating novel molecules for investigation in neuropharmacology. mdpi.com

Precursor for Piperidine Derivatives in Medicinal Chemistry

Diphenylmethanol as a Ligand in Transition-Metal Catalysis

While diphenylmethanol itself is not typically used directly as a ligand, its derivatives have shown significant promise in transition-metal catalysis. The hydroxyl group of diphenylmethanol can be functionalized to create ligands with specific electronic and steric properties.

For instance, diphenylphosphorylmethanol (DPPM), a derivative of diphenylmethanol, acts as an effective ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The phosphoryl and hydroxyl groups of DPPM can coordinate to the metal center, stabilizing catalytic intermediates and influencing the reaction's outcome. The chiral environment provided by such ligands can also be exploited for asymmetric synthesis.

Furthermore, diphenylmethanol has been used as a substrate in transition-metal-catalyzed reactions. For example, it can undergo an ATH (alkylation via transfer hydrogenation) reaction with 2-methylquinoline (B7769805) catalyzed by a nickel complex to yield 2-(2,2-diphenylethyl)quinoline. mdpi.com It has also been shown to react with 2-methylquinoxaline (B147225) in a similar transformation. mdpi.com Ruthenium complexes with organosulfur ligands derived from a "click" reaction have been shown to catalyze the oxidation of various alcohols, including diphenylmethanol, to their corresponding carbonyl compounds. researchgate.net

Diphenylphosphorylmethanol (DPPM) in Cross-Coupling Reactions

While direct applications of diphenylphosphorylmethanol as a ligand in palladium-catalyzed cross-coupling reactions are not extensively documented in current literature, a closely related compound, (diphenylphosphinoyl)phenylmethanol, has been successfully employed as a ligand in other significant catalytic transformations. acs.org This novel phosphine (B1218219) oxide compound was synthesized and utilized as a ligand in the rhodium-catalyzed hydroformylation of alkenes, demonstrating good conversion rates and regioselectivity. acs.org The diphenylphosphinyl group is noted for its ability to coordinate with metal ions, suggesting potential for catalytic behavior. cymitquimica.com

Compounds such as (diphenylphosphoryl)methanol (B188468) and its substituted analogues, like (4-bromophenyl)(diphenylphosphoryl)methanol (B415491) and (2-chlorophenyl)(diphenylphosphoryl)methanol, are recognized as versatile intermediates in organic synthesis. cymitquimica.comontosight.ai The phosphorus-containing moiety in these molecules is key to their reactivity and potential for use in developing new catalytic systems. ontosight.ai

Asymmetric Synthesis Applications

Diphenylmethanol serves as a foundational structure for developing chiral catalysts and auxiliaries used in asymmetric synthesis to control stereochemical outcomes.

One notable application involves the synthesis of enantiopure (thiolan-2-yl)diphenylmethanol. acs.org The benzyl (B1604629) ether derivative of this compound has been successfully used as a catalyst in asymmetric sulfur ylide-mediated epoxidation reactions, achieving high enantiomeric excess (up to 92% ee) for a variety of aldehydes. acs.org The proposed catalytic cycle involves the in-situ formation of a sulfonium (B1226848) salt and a corresponding ylide, which then facilitates the stereoselective epoxidation. acs.org

In another application, a BINOL-derived sulfide (B99878) catalyst incorporating a diphenylmethanol unit has been developed for asymmetric bromolactonization. mdpi.com This catalyst demonstrated excellent performance in the desymmetrizing bromolactonization of α,α-diallyl carboxylic acid, producing functionalized γ-butyrolactones with high yield and stereoselectivity (99% yield, >20:1 dr, 97% ee). mdpi.com The study clarified the essential roles of the hydroxyl groups and the diphenylmethanol moiety within the catalyst for achieving high stereocontrol. mdpi.com

Furthermore, the lithium anion of diphenylmethanol methyl ether and methoxymethyl (MOM) ether can be added to non-racemic sulfinimines. ontosight.airsc.org This reaction proceeds with excellent diastereoselectivity and yields, providing a pathway to enantiopure (diphenylhydroxymethyl)amines after deprotection. ontosight.ai This method was notably applied in a two-step synthesis of diphenylprolinol, a privileged ligand widely used in asymmetric catalysis. ontosight.airsc.org

| Diphenylmethanol Derivative | Asymmetric Reaction | Key Result | Reference |

|---|---|---|---|

| (thiolan-2-yl)diphenylmethanol benzyl ether | Sulfur Ylide-Mediated Epoxidation | Up to 92% enantiomeric excess (ee). | acs.org |

| BINOL-derived sulfide with diphenylmethanol unit | Bromolactonization | 97% ee and >20:1 diastereomeric ratio (dr). | mdpi.com |

| Diphenylmethanol methyl/MOM ether | Addition to Sulfinimines | Excellent diastereoselectivity for synthesis of chiral amines. | ontosight.airsc.org |

Protection Group Chemistry and Solid-Phase Organic Synthesis

The diphenylmethyl (DPM) group, derived from diphenylmethanol, is a valuable tool in multistep synthesis, serving as both a protecting group and a linker for solid-phase synthesis.

Diphenylmethanol Derivatives as Acid and Base Stable Protecting Groups

The diphenylmethyl (DPM) ether is a frequently used protecting group for hydroxyl functionalities, particularly in carbohydrate and nucleoside chemistry, due to its stability under a range of reaction conditions. cymitquimica.comrsc.org DPM ethers are known to be very stable under both acidic and basic conditions. rsc.org

Research on pyrimidine (B1678525) nucleosides demonstrated that the DPM group is stable during overnight treatment with basic solutions like methanolic ammonia (B1221849) or sodium hydroxide (B78521). cymitquimica.com It also showed relative stability in acidic conditions, withstanding 80% acetic acid at room temperature without reaction. cymitquimica.com The introduction of DPM ethers can be achieved by reacting an alcohol with diphenylmethanol in the presence of a Lewis acid catalyst like PdCl₂. cymitquimica.com This stability allows for selective manipulation of other functional groups in a complex molecule. db-thueringen.de While stable to many reagents, the DPM group can be cleaved when necessary, for example, through catalytic hydrogenolysis. cymitquimica.com

| Condition | Reagent Example | Stability of DPM Ether | Reference |

|---|---|---|---|

| Basic | conc. ammonia:MeOH (1:1) | Stable (overnight) | cymitquimica.com |

| Basic | 2M NaOH:dioxane (1:1) | Stable (overnight) | cymitquimica.com |

| Acidic | 80% acetic acid at room temperature | Stable (overnight) | cymitquimica.com |

| Acidic | 80% acetic acid at 80 °C | Starts to degrade after 4 hours | cymitquimica.com |

Linkers for Solid-Phase Organic Synthesis

Diphenylmethanol derivatives are crucial as linkers in solid-phase organic synthesis (SPOS), where a molecule is anchored to a solid support during a sequence of reactions. db-thueringen.deCurrent time information in Bangalore, IN. These linkers must be stable throughout the synthetic steps and allow for cleavage of the final product from the support under specific, controlled conditions.

A notable example is the hydroxytetrachlorodiphenylmethyl (HTPM) linker, which is designed for polymer-supported synthesis. Current time information in Bangalore, IN. This linker can be used to load carboxylic acids, amines, alcohols, and phenols onto a solid support. db-thueringen.deCurrent time information in Bangalore, IN. A key advantage of the HTPM linker is its stability towards a wide variety of nucleophiles, as well as Brønsted and Lewis acids and bases. db-thueringen.deCurrent time information in Bangalore, IN. Despite this robustness, the synthesized molecule can be conveniently cleaved from the linker via a solvolytic reaction using a mild acid, such as 20% trifluoroacetic acid (TFA), typically within an hour. db-thueringen.deCurrent time information in Bangalore, IN. This combination of stability and controlled cleavage makes diphenylmethanol-based linkers a valuable asset for constructing compound libraries via solid-phase synthesis. Current time information in Bangalore, IN.

Spectroscopic and Analytical Characterization in Diphenylmethanol Research

Spectroscopic Methods for Product Characterization

Spectroscopy plays a pivotal role in the elucidation of diphenylmethanol's molecular structure and the identification of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity analysis of diphenylmethanol. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of diphenylmethanol, the proton of the hydroxyl (-OH) group typically appears as a singlet, though its chemical shift can vary. For instance, one study reported this peak at 2.3 ppm, noting that it disappears upon the addition of D₂O, which confirms its identity as an exchangeable hydroxyl proton. chegg.com The proton attached to the central carbon (the methine proton) also gives a distinct singlet, observed at approximately 5.85 ppm. chegg.com The aromatic protons of the two phenyl rings produce complex multiplet signals, usually in the range of 7.3-7.4 ppm. chegg.com The integration of these signals, representing the ratio of protons, is a key indicator of the compound's purity. researchgate.net If all the integral values match the number of protons in the structure without extraneous peaks, the sample is considered to be of high purity. researchgate.net

Interactive Data Table: Characteristic NMR Shifts for Diphenylmethanol

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Hydroxyl (-OH) | ~2.3 | Disappears with D₂O exchange chegg.com |

| ¹H | Methine (-CH) | ~5.85 | Singlet chegg.com |

| ¹H | Aromatic (Ar-H) | ~7.3-7.4 | Complex multiplets chegg.com |

| ¹³C | Methine (-C-OH) | ~72.82 | |

| ¹³C | Aromatic (Ar-C) | ~114-166 | Multiple signals |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, making it highly suitable for monitoring the conversion of benzophenone (B1666685) to diphenylmethanol. The key change observed in the IR spectrum during this reaction is the disappearance of the strong carbonyl (C=O) stretching peak of benzophenone, typically found around 1659-1750 cm⁻¹, and the appearance of a broad absorption band characteristic of the hydroxyl (-OH) group in diphenylmethanol. brainly.comrsc.org

This broad O-H stretching peak generally appears in the region of 3200-3600 cm⁻¹. brainly.com The broadness of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of the diphenylmethanol molecules. brainly.com Other characteristic peaks in the IR spectrum of diphenylmethanol include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-O stretching (near 1050 cm⁻¹). brainly.com

Interactive Data Table: Key IR Absorption Bands for Diphenylmethanol

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 | Broad, Strong brainly.com |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Strong brainly.combrainly.com |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong brainly.com |

| C-O | Stretching | ~1050 | brainly.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Radical Characterization

While UV-Vis spectroscopy is not a primary tool for the routine characterization of diphenylmethanol itself, it becomes significant in the study of its radical species. Research into the photochemical reactions of diphenylmethanol may involve the formation of radicals, which can be detected and characterized by their specific UV-Vis absorption spectra. This technique is more specialized and applied within the context of mechanistic studies rather than for general product analysis.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating diphenylmethanol from reactants and byproducts, as well as for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the reduction of benzophenone to diphenylmethanol. zenodo.orgyork.ac.ukumass.edu By spotting the reaction mixture on a TLC plate alongside standards of the starting material and the product, the disappearance of the benzophenone spot and the appearance of the diphenylmethanol spot can be visually tracked. rsc.org

Due to the difference in polarity (diphenylmethanol is more polar than benzophenone), the two compounds have different retention factors (Rf values) on a silica (B1680970) gel plate. chegg.com In a common eluent system of hexane (B92381) and ethyl acetate (B1210297), benzophenone has a higher Rf value than diphenylmethanol. rsc.orgsciencemadness.org For example, with a 9:1 hexane/ethyl acetate eluent, the Rf for diphenylmethanol is around 0.26-0.30, while for benzophenone it is about 0.51. sciencemadness.org A pure sample of diphenylmethanol should ideally show only a single spot on the TLC plate. ualberta.ca

Interactive Data Table: Example Rf Values for Diphenylmethanol in TLC

| Compound | Eluent System (v/v) | Rf Value |

|---|---|---|

| Diphenylmethanol | Hexane/Ethyl Acetate (9:1) | 0.26 - 0.30 sciencemadness.org |

| Benzophenone | Hexane/Ethyl Acetate (9:1) | 0.51 sciencemadness.org |

| Diphenylmethanol | Hexane/Ethyl Acetate (5:1) | ~0.3 rsc.org |

| Benzophenone | Hexane/Ethyl Acetate (5:1) | ~0.6 rsc.org |

| Diphenylmethanol | Dichloromethane | 0.83 scribd.com |

| Benzophenone | Dichloromethane | 0.89 scribd.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity assessment of diphenylmethanol. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. sielc.comresearchgate.net

Several HPLC methods have been developed for the determination of diphenylmethanol, often in the context of analyzing impurities in pharmaceutical products like diphenhydramine (B27) hydrochloride. chinjmap.cominnovareacademics.in A typical method might use a C18 or a cyano (CN) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate or potassium phosphate. sielc.comchinjmap.com Detection is commonly performed using a UV detector. chinjmap.com